molecular formula C23H11Cl2F6N3O B2395755 2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine CAS No. 477856-74-9

2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine

Cat. No.: B2395755
CAS No.: 477856-74-9
M. Wt: 530.25
InChI Key: OIFVSWMXKVIZKQ-UHFFFAOYSA-N
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Description

2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a pyridine derivative is reacted with a dichlorophenyl pyrimidine under controlled conditions. The reaction often requires the use of a base such as sodium methoxide and a catalyst like palladium on carbon (Pd/C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a more saturated pyrimidine ring.

Mechanism of Action

The mechanism of action of 2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of anti-tumor or anti-fibrotic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine is unique due to its combination of trifluoromethyl and dichlorophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile ligand and its efficacy in biological applications.

Properties

IUPAC Name

2-[4-[4,6-bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Cl2F6N3O/c24-14-3-6-16(17(25)11-14)18-7-8-32-21(33-18)12-1-4-15(5-2-12)35-20-10-13(22(26,27)28)9-19(34-20)23(29,30)31/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVSWMXKVIZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)OC4=CC(=CC(=N4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl2F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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